

Pentaerythritol Tetraisostearate (CAS No. 62125-22-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentaerythritol tetraisostearate*

Cat. No.: *B1582805*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol Tetraisostearate, with the CAS number 62125-22-8, is a complex tetraester of pentaerythritol and isostearic acid.^[1] It is a high-molecular-weight synthetic lipid that finds extensive applications in the cosmetics and personal care industries as an emollient, skin-conditioning agent, binder, and viscosity-increasing agent.^{[2][3][4]} Its unique branched-chain structure imparts desirable properties such as excellent thermal stability, water resistance, and a non-greasy, moisturizing feel.^{[3][5]} This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and analytical characterization of **Pentaerythritol Tetraisostearate**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Pentaerythritol Tetraisostearate is characterized by its high molecular weight and hydrophobic nature, which are key to its functional properties in various formulations. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Pentaerythritol Tetraisostearate**

Property	Value	Reference(s)
CAS Number	62125-22-8	[1]
Molecular Formula	C ₇₇ H ₁₄₈ O ₈	[1] [6]
Molecular Weight	1202.02 g/mol	[1] [4]
Appearance	Liquid oil	[5]
Boiling Point	261°C (at 760 mmHg)	[1]
Density	0.94 g/cm ³	[1]
Melting Point	62-66°C	[1]

Synthesis of Pentaerythritol Tetraisostearate

The primary industrial method for synthesizing **Pentaerythritol Tetraisostearate** is through the direct esterification of pentaerythritol with isostearic acid.[\[1\]](#) This reaction involves the formation of four ester bonds, with the continuous removal of water to drive the reaction to completion.[\[1\]](#) Various catalysts, including protonic acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., stannous oxide, zinc oxide), are employed to enhance the reaction rate.[\[1\]](#)[\[5\]](#)

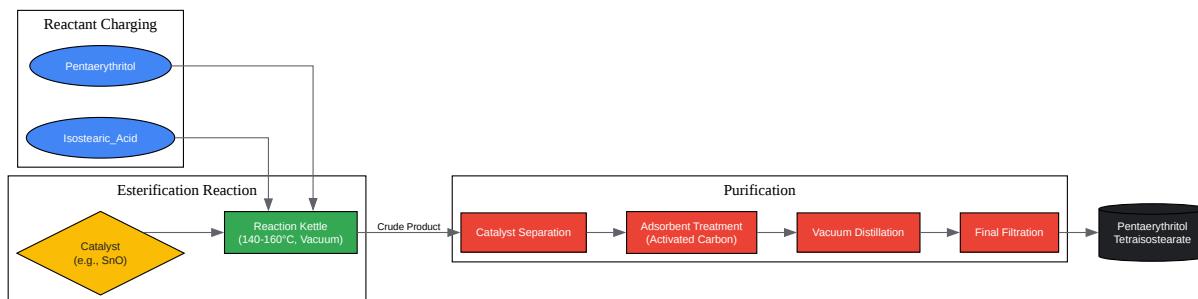
Experimental Protocol: Synthesis via Direct Esterification

This protocol is a generalized procedure based on methodologies described in the scientific literature and patents.[\[3\]](#)[\[5\]](#)[\[7\]](#)

Materials:

- Pentaerythritol
- Isostearic acid
- Catalyst (e.g., stannous oxide, zinc-iron composite metal oxide)
- Nitrogen gas

- Activated carbon or diatomite (for purification)


Equipment:

- Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a vacuum system with a Dean-Stark trap or equivalent for water removal.
- Heating mantle or oil bath.
- Filtration apparatus.

Procedure:

- Charging the Reactor: Charge the reaction kettle with pentaerythritol and isostearic acid. The typical molar ratio of pentaerythritol to isostearic acid is in the range of 1:4.0 to 1:4.8.[3][7]
- Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst can range from 0.01% to 0.3% by mass relative to the pentaerythritol.[3]
- Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.
- Reaction:
 - Begin stirring the mixture.
 - Heat the reactor to the desired reaction temperature, typically between 140°C and 160°C. [3][7]
 - Apply vacuum (e.g., -0.05 to -0.1 MPa) to facilitate the removal of water formed during the esterification.[3][7]
 - Maintain the reaction for a period of 4 to 12 hours, monitoring the progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value falls below a predetermined threshold (e.g., < 0.2 mg KOH/g).[7]
- Purification:

- Cool the crude product.
- Separate the catalyst, for instance, if a solid catalyst is used, it can be filtered off.[7]
- For further purification and color improvement, treatment with an adsorbent like activated carbon or diatomite can be performed.[8]
- Distill under reduced pressure to remove any remaining volatile impurities, including excess isostearic acid and water.[7]
- Filter the final product to obtain purified **Pentaerythritol Tetraisostearate**.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Pentaerythritol Tetraisostearate**.

Analytical Characterization

The quality and purity of synthesized **Pentaerythritol Tetraisostearate** are assessed using various analytical techniques.

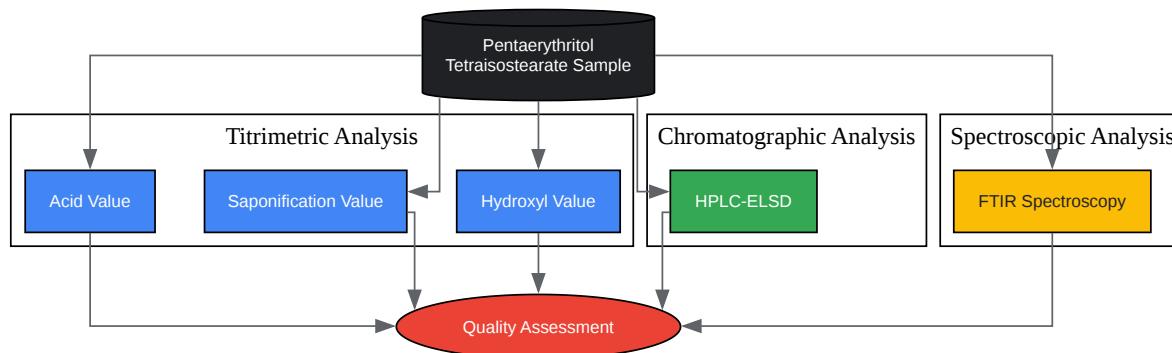
Experimental Protocol: Quality Control Analysis

1. Acid Value Determination:

- Principle: Measures the amount of residual free fatty acids (isostearic acid) in the final product.
- Method: Titration of a known weight of the sample dissolved in a suitable solvent (e.g., a mixture of toluene and isopropanol) with a standardized solution of potassium hydroxide (KOH) using a phenolphthalein indicator. The acid value is expressed in mg KOH/g of the sample.

2. Saponification Value Determination:

- Principle: Measures the total amount of ester and free acid, providing an indication of the average molecular weight.
- Method: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The unreacted KOH is then back-titrated with a standardized acid solution.


3. Hydroxyl Value Determination:

- Principle: Measures the amount of residual free hydroxyl groups from unreacted pentaerythritol or partially esterified products.
- Method: The sample is typically acetylated using acetic anhydride in pyridine, and the excess acetic anhydride is hydrolyzed. The resulting acetic acid is then titrated with a standardized potassium hydroxide solution.

4. Chromatographic Analysis (HPLC):

- Principle: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product and to quantify any impurities. Due to the non-volatile nature of **Pentaerythritol Tetraisostearate**, HPLC is a preferred method.^[9]
- Exemplary Method (based on a similar compound, Pentaerythritol Tetristearate):^[7]

- System: HPLC with an Evaporative Light Scattering Detector (ELSD).
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of non-aqueous solvents such as dichloromethane and acetonitrile.
- Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., tetrahydrofuran).
- Analysis: The retention time and peak area are used to identify and quantify the **Pentaerythritol Tetraisostearate**.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **Pentaerythritol Tetraisostearate**.

Applications in Research and Drug Development

While **Pentaerythritol Tetraisostearate** is predominantly used in cosmetics, its properties as a stable, high-molecular-weight lipid suggest potential applications in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its emollient and occlusive properties could be beneficial for skin hydration and enhancing the penetration of active pharmaceutical ingredients (APIs).

A related compound, Pentaerythritol Tetrastearate (PETS), has been investigated as a lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for controlled drug delivery.[10] Given the structural similarity, **Pentaerythritol Tetraisostearate** could also be explored for such applications. SLNs and NLCs are advantageous for improving the bioavailability of poorly soluble drugs, offering sustained release, and protecting APIs from degradation.[10]

Safety and Toxicology

The safety of **Pentaerythritol Tetraisostearate** has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.[2][9] The panel concluded that **Pentaerythritol Tetraisostearate** and other pentaerythritol tetraesters are safe as cosmetic ingredients in the current practices of use and concentration.[2][9] It is reported to be used in leave-on cosmetic products at concentrations up to 55%. [2][11] Toxicological studies on related compounds have shown low acute toxicity.[2] Due to its large molecular weight, dermal penetration is expected to be minimal.

Conclusion

Pentaerythritol Tetraisostearate (CAS No. 62125-22-8) is a versatile and widely used ingredient in the cosmetic industry with a well-established safety profile. Its synthesis via direct esterification is a mature technology, and its physicochemical properties are well-documented. For researchers and drug development professionals, its potential as a pharmaceutical excipient, particularly in the formulation of lipid-based drug delivery systems for topical and transdermal applications, warrants further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications to support future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy Pentaerythritol tetraisostearate | 62125-22-8 [smolecule.com]
- 3. CN111848403A - Preparation method of pentaerythritol tetraisostearate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105801407A - Method for preparing pentaerythritol tetraisostearate - Google Patents [patents.google.com]
- 6. westrchem.com [westrchem.com]
- 7. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 9. Pentaerythritol tetraisostearate | 62125-22-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Pentaerythritol Tetraisostearate (CAS No. 62125-22-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582805#pentaerythritol-tetraisostearate-cas-number-62125-22-8-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com